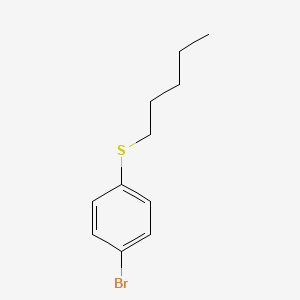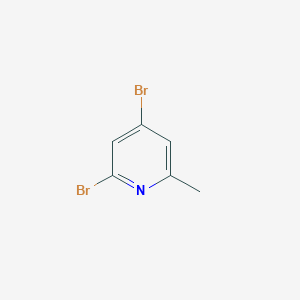
3-(4-Piridinil)ciclohexanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a pyridine ring at the third position. This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclohexanone moiety with the aromaticity and basicity of the pyridine ring. It is used in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
3-(4-Pyridinyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with cyclohexanone. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the catalytic hydrogenation of 3-(4-pyridinyl)cyclohexene. This reaction is typically carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of 3-(4-Pyridinyl)cyclohexanone often involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-pyridinyl)cyclohexanone oxime using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the ketone group can yield 3-(4-pyridinyl)cyclohexanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: 3-(4-Pyridinyl)cyclohexanone oxime.
Reduction: 3-(4-Pyridinyl)cyclohexanol.
Substitution: Various substituted pyridinylcyclohexanones depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridinyl)cyclohexanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence the compound’s biological activity and its potential as a pharmacophore in drug design.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Pyridinyl)cyclohexanol: Similar structure but with a hydroxyl group instead of a ketone.
3-(4-Pyridinyl)cyclohexene: Contains a double bond in the cyclohexane ring.
4-Pyridylmagnesium bromide: A Grignard reagent used in the synthesis of 3-(4-Pyridinyl)cyclohexanone.
Uniqueness
3-(4-Pyridinyl)cyclohexanone is unique due to its combination of a cyclohexanone ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNHIXEVWGHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)







![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)


